molecular formula C9ClF17O B1305854 Perfluorononanoyl chloride CAS No. 52447-23-1

Perfluorononanoyl chloride

Cat. No. B1305854
CAS RN: 52447-23-1
M. Wt: 482.52 g/mol
InChI Key: MPWXHQITWLFMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorononanoyl chloride is a compound that falls within the broader category of perfluoroalkyl chlorides, which are characterized by their perfluorinated carbon chains and a terminal chloride group. These compounds are of interest due to their unique chemical and physical properties, which arise from the high electronegativity and the small size of the fluorine atoms that completely cover the carbon skeleton.

Synthesis Analysis

The synthesis of perfluoroalkylated compounds, including perfluorononanoyl chloride, can be achieved through the nickel(0)-catalyzed fluoroalkylation of various substrates such as alkenes, alkynes, and aromatics. The process involves the treatment of perfluoroalkyl chlorides with these substrates in the presence of nickel dichloride, zinc powder, and triphenylphosphine in DMF at elevated temperatures. This method provides good yields and is suggested to proceed via a single electron-transfer mechanism .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds, including those similar to perfluorononanoyl chloride, has been studied using techniques such as gas-phase electron diffraction. These studies reveal that perfluorination can significantly influence the geometric and electronic structure of the molecules. For instance, perfluoropropionyl chloride has been characterized and compared to its non-fluorinated counterpart, propionyl chloride, indicating that perfluoroalkyl chains can destabilize carbonyl groups and alter electronegativity and internal rotation barriers .

Chemical Reactions Analysis

Perfluoroalkyl chlorides can undergo various chemical reactions, including radical additions to fluoroolefins. For example, perfluoroallyl chloride can react with perfluoroalkyl iodides to selectively synthesize terminal perfluoroolefins. These reactions are sensitive to reaction conditions such as temperature and the presence of catalysts or initiators, which can affect the yield and selectivity of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkyl chlorides are influenced by the perfluorinated carbon chains. These compounds often exhibit strong affinities for certain enzymes, such as carbonic anhydrase, and can be used to derive a variety of sulfonamides with potential applications as intraocular pressure-lowering agents in glaucoma treatment. The perfluorinated compounds can also display good water solubility and neutral pH, which are desirable properties for ophthalmologic applications .

Safety And Hazards

When handling Perfluorononanoyl chloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

One of the future directions for the use of Perfluorononanoyl chloride is in the fabrication of desalination membranes . The current gap between industrial needs and academic research in fabricating thin-film composite (TFC) membranes is discussed, and an outlook on future research directions for advancing interfacial polymerization-based fabrication processes is provided .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXHQITWLFMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9ClF17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379925
Record name Perfluorononanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorononanoyl chloride

CAS RN

52447-23-1
Record name Perfluorononanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorononanoyl chloride
Reactant of Route 2
Perfluorononanoyl chloride
Reactant of Route 3
Perfluorononanoyl chloride
Reactant of Route 4
Perfluorononanoyl chloride
Reactant of Route 5
Perfluorononanoyl chloride
Reactant of Route 6
Reactant of Route 6
Perfluorononanoyl chloride

Citations

For This Compound
18
Citations
P Khanjani, AWT King, GJ Partl… - … applied materials & …, 2018 - ACS Publications
… The synthesis and characterization of 2H,2H,3H,3H-perfluorononanoyl chloride and cellulose 2H,2H,3H,3H-perfluoroundecanoyl ester are presented in the Supporting Information (…
Number of citations: 81 pubs.acs.org
D Xiong, G Liu, J Zhang, S Duncan - Chemistry of Materials, 2011 - ACS Publications
… Particles with both fluorinated units and hydroxyl groups in the corona were obtained after reacting ∼80% of the PHEA hydroxyl groups with perfluorononanoyl chloride. After casting …
Number of citations: 34 pubs.acs.org
P Khanjani - 2015 - aaltodoc.aalto.fi
… Once the 2H,2H,3H,3H-perfluorononanoyl chloride was successfully synthesized, the esterification reaction of CNCs with this 2H,2H,3H,3H-perfluorononanoyl chloride was carried out …
Number of citations: 3 aaltodoc.aalto.fi
DA Jackson, SA Mabury - Environmental science & technology, 2013 - ACS Publications
… Perfluorononanoyl chloride (1.1 mmol) was added dropwise along with continuous stirring. After warming to room temperature, the reaction mixture was extracted with 1:1 MTBE/H 2 O. …
Number of citations: 30 pubs.acs.org
AA El-Shehawy, H Yokoyama, K Sugiyama… - …, 2005 - ACS Publications
We have successfully synthesized two types of chain-end-functionalized polystyrenes with a definite number of C 8 F 17 groups that are dendritically distributed and linearly aligned in a …
Number of citations: 40 pubs.acs.org
D Xiong, G Liu, EJS Duncan - Polymer, 2013 - Elsevier
… The copolymer consisted of 20 mol% hydroxyethyl methacrylate (HEMA) units and 80 mol% HEMA that was fluorinated by perfluorononanoyl chloride (FEMA). Since the fluorinated …
Number of citations: 49 www.sciencedirect.com
W Li, S Zhang, W Wang, L Zeng, S Wang, C Qin… - Journal of Materials …, 2021 - Springer
… More recently, Khanjani et al. have prepared a fluorinated cellulose ester nanostructure using 2H,2H,3H,3H-perfluorononanoyl chloride and 2H,2H,3H,3H-perfluoroundecanoyl chloride …
Number of citations: 5 link.springer.com
L Monsigny, S Czarnocki, M Sienkiewicz… - European Journal of …, 2021 - Wiley Online Library
… Next, we turned our attention to more reactive functionalised alkanoyl chlorides such as perfluorononanoyl chloride 26 or chloroacetyl chloride. In these cases, the acylation reaction of …
A Böker, K Reihs, J Wang, R Stadler, CK Ober - Macromolecules, 2000 - ACS Publications
… Unless noted, all chemicals except perfluorononanoyl chloride (Lancaster, PCR) were purchased from Aldrich and used without further purification. The monomers were purified by …
Number of citations: 58 pubs.acs.org
M Smeltz, JF Wambaugh… - Chemical Research in …, 2023 - ACS Publications
New approach methodologies (NAMs) that make use of in vitro screening and in silico approaches to inform chemical evaluations rely on in vitro toxicokinetic (TK) data to translate in …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.